![molecular formula C36H62O2Si B13437011 (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al](/img/structure/B13437011.png)
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al is a synthetic derivative of oleanane, a pentacyclic triterpenoid. This compound is characterized by the presence of a dimethylsilyl ether group at the 3-beta position and an aldehyde group at the 28 position. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al typically involves multiple steps starting from oleanolic acid. The key steps include:
Protection of the hydroxyl group: The hydroxyl group at the 3-beta position is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Oxidation: The methyl group at the 28 position is oxidized to an aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The silyl ether group can be replaced with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tetrabutylammonium fluoride (TBAF) for deprotection of silyl ethers
Major Products
Oxidation: (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-oic acid
Reduction: (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-ol
Wissenschaftliche Forschungsanwendungen
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex triterpenoid derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Molecular Targets: Enzymes involved in inflammation and cancer progression.
Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleanolic Acid: The parent compound, known for its anti-inflammatory and hepatoprotective properties.
Ursolic Acid: A structural isomer of oleanolic acid with similar biological activities.
Betulinic Acid: Another pentacyclic triterpenoid with anticancer properties.
Uniqueness
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al is unique due to the presence of the dimethylsilyl ether group, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and potentially improve its therapeutic efficacy compared to its parent compound, oleanolic acid.
Eigenschaften
Molekularformel |
C36H62O2Si |
|---|---|
Molekulargewicht |
555.0 g/mol |
IUPAC-Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[tert-butyl(dimethyl)silyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde |
InChI |
InChI=1S/C36H62O2Si/c1-30(2,3)39(11,12)38-29-16-17-33(8)27(32(29,6)7)15-18-35(10)28(33)14-13-25-26-23-31(4,5)19-21-36(26,24-37)22-20-34(25,35)9/h13,24,26-29H,14-23H2,1-12H3/t26-,27-,28+,29-,33-,34+,35+,36+/m0/s1 |
InChI-Schlüssel |
TUSMFEAJPIOLHL-AAXYPDHBSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C=O)C)C)(C)C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O[Si](C)(C)C(C)(C)C)C)C)C2C1)C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


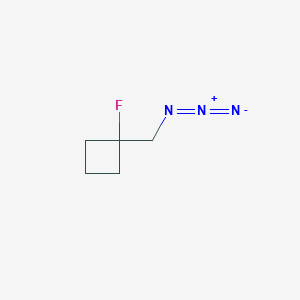

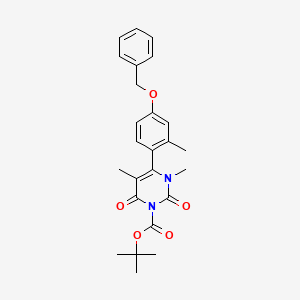
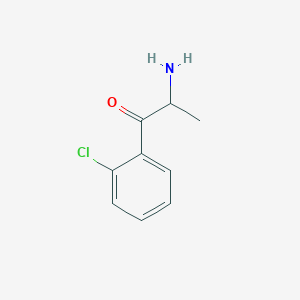

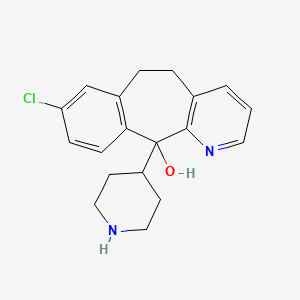
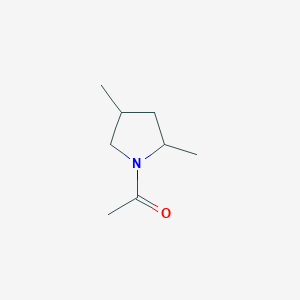
![1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone](/img/structure/B13436972.png)
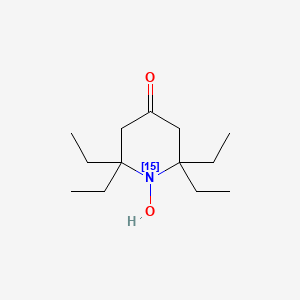

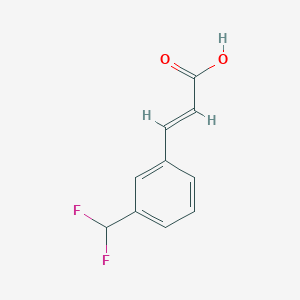
![N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid](/img/structure/B13437009.png)
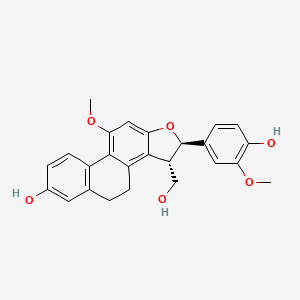
![1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole](/img/structure/B13437016.png)
